molecular formula C20H14N2O5 B3512014 7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B3512014
M. Wt: 362.3 g/mol
InChI Key: XJJIWTPKBQKUFQ-UHFFFAOYSA-N
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Description

7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 7-methyl-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one, followed by purification and isolation of the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The phenoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 7-methyl-3-amino-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one, while oxidation can lead to the formation of various oxidized derivatives.

Scientific Research Applications

7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-3-nitro-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: Known for its unique combination of functional groups and biological activities.

    7-methyl-3-amino-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one: A reduced derivative with different biological properties.

    7-methyl-3-hydroxy-1-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one:

Uniqueness

This compound stands out due to its specific combination of a nitro group and a phenoxy group, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-9-nitro-7-phenoxy-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O5/c1-12-7-8-15-16(9-12)27-18-11-13(22(24)25)10-17(19(18)20(23)21-15)26-14-5-3-2-4-6-14/h2-11H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJIWTPKBQKUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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